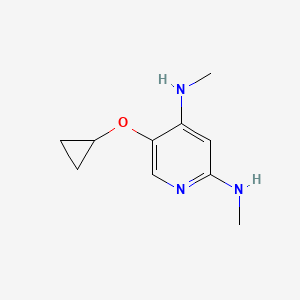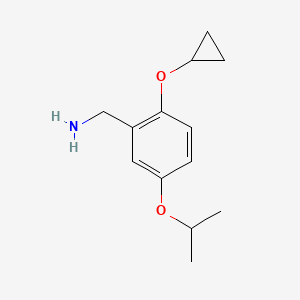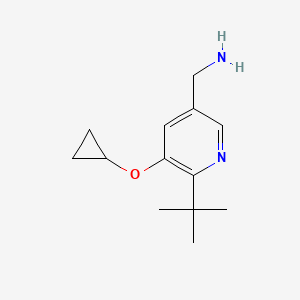
Quinazoline, 6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 6-(1-methylethyl)-, is a derivative of quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The presence of the 6-(1-methylethyl) group enhances its lipophilicity and potentially its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves the condensation of 2-aminobenzamide with various aldehydes or ketones. For Quinazoline, 6-(1-methylethyl)-, the synthesis can be achieved through the following steps:
Amination Reaction: The reaction between 2-acetamidobenzoic acid and an amine in the presence of phosphorous trichloride yields 2-methyl-3-phenylquinazolin-4(3H)-one.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Quinazoline, 6-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization reactions are common in the synthesis of quinazoline derivatives.
Reduction: Reductive dehalogenation reactions are used to modify quinazoline derivatives.
Substitution: Substitution reactions involving halogenated quinazoline derivatives are also prevalent.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide (K₃[Fe(CN)₆]) is used in oxidative cyclization reactions.
Reduction: Reductive dehalogenation is achieved using hydrogen iodide and red phosphorus.
Substitution: Palladium-catalyzed reactions are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives with enhanced biological activities .
Scientific Research Applications
Quinazoline, 6-(1-methylethyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quinazoline, 6-(1-methylethyl)-, involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinazoline, 6-(1-methylethyl)-, can be compared with other similar compounds such as:
Quinazoline-2(1H)-one: Contains an oxo group at C-2, enhancing its biological activity.
Quinazoline-4(3H)-one: Contains an oxo group at C-4, known for its anti-inflammatory properties.
Quinoxaline: Another diazanaphthalene with similar biological activities but different structural features.
Uniqueness: The presence of the 6-(1-methylethyl) group in quinazoline enhances its lipophilicity and potentially its biological activity, making it a unique derivative with promising therapeutic applications .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
6-propan-2-ylquinazoline |
InChI |
InChI=1S/C11H12N2/c1-8(2)9-3-4-11-10(5-9)6-12-7-13-11/h3-8H,1-2H3 |
InChI Key |
UPORQSUYAKXBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CN=CN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B14823787.png)









